molecular formula C17H18N2O4 B580466 2-(4-((tert-Butoxycarbonyl)amino)phenyl)nicotinic acid CAS No. 1261951-56-7

2-(4-((tert-Butoxycarbonyl)amino)phenyl)nicotinic acid

Cat. No. B580466
CAS RN: 1261951-56-7
M. Wt: 314.341
InChI Key: IQIATTSOJFUXNS-UHFFFAOYSA-N
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Description

“2-(4-((tert-Butoxycarbonyl)amino)phenyl)nicotinic acid” is an organic compound with the molecular formula C17H18N2O4 . It belongs to the class of organic compounds known as gamma amino acids and derivatives . These are amino acids having a (-NH2) group attached to the gamma carbon atom .


Synthesis Analysis

The synthesis of similar compounds involves various steps. For instance, the synthesis of a related compound, “(2R,4S)-5-([1,1’-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)aMino)-2-Methylpentanoic acid”, involves the addition of a toluene solution of a chiral catalyst into a clean hydrogenation kettle, followed by the addition of SM1 (763g), 202g triethylamine, and 16L methanol solvent . The reaction is carried out at 55°C for 12 hours under pressure .


Molecular Structure Analysis

The molecular structure of “2-(4-((tert-Butoxycarbonyl)amino)phenyl)nicotinic acid” is represented by the linear formula C17H18N2O4 . The average mass is 314.336 Da and the monoisotopic mass is 314.126648 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(4-((tert-Butoxycarbonyl)amino)phenyl)nicotinic acid” include a molecular formula of C17H18N2O4 . The average mass is 314.336 Da and the monoisotopic mass is 314.126648 Da .

Scientific Research Applications

N-tert-Butoxycarbonylation of Amines

The N-tert-butoxycarbonyl group plays a crucial role in the protection of amines, particularly in peptide synthesis, due to its resistance to racemization. The efficiency and environmental benefits of using H3PW12O40 as a catalyst for N-tert-butoxycarbonylation of amines have been demonstrated, highlighting its utility in synthesizing N-Boc derivatives chemoselectively and in excellent yields, which are pivotal in Merrifield’s solid phase peptide synthesis (Heydari et al., 2007).

Role in Peptide Conformation

The crystal structure analysis of certain derivatives, such as O-Benzyl-N-tert-butoxycarbonyl-N-methyl-L-tyrosine, has been used to examine the impact of N-methylation on peptide conformation, offering insights into the molecular design of peptide-based therapeutics (Jankowska et al., 2002).

Synthesis of Functionalized Amino Acid Derivatives

Research has also focused on synthesizing functionalized amino acid derivatives as new pharmacophores for anticancer agents. For instance, a series of N-substituted 1-N-(tert-butoxycarbonyl)-2,2-dimethyl-4-phenyl-5-oxazolidine carboxamide derivatives were evaluated for their cytotoxicity against human cancer cell lines, with some compounds showing promising results in ovarian and oral cancers (Kumar et al., 2009).

Development of Synthetic Methods

The development of efficient synthetic methods for tert-butoxycarbonylated compounds is a key area of research. For example, the synthesis of N-tert.-butoxycarbonyl(α-phenyl)aminomethylphenoxyacetic acid for use as a handle in solid-phase synthesis of peptide α-carboxamides highlights the adaptability of the tert-butoxycarbonyl group in facilitating the synthesis of complex peptides and proteins (Gaehde & Matsueda, 2009).

Supramolecular Chemistry

The tert-butoxycarbonyl group's role extends into supramolecular chemistry, where its derivatives facilitate the formation of supramolecular assemblies. This is exemplified in studies on heteroditopic p-tert-butyl thiacalix[4]arenes, which show how such compounds can create complex nanoscale particles and three-component supramolecular systems through interactions with metal cations and dicarboxylic acids (Yushkova et al., 2012).

Mechanism of Action

Target of Action

Compounds with similar structures have been found to interact with receptor-type tyrosine-protein phosphatase beta .

Mode of Action

The tert-butoxycarbonyl (BOC) group is often used in organic synthesis to protect amines from unwanted reactions . It’s plausible that the BOC group in this compound could be removed under certain conditions, allowing the amino group to interact with its targets.

Biochemical Pathways

Compounds with similar structures have been used in the synthesis of peptides , suggesting that this compound might also be involved in peptide synthesis or modification.

Pharmacokinetics

The presence of the boc group might influence its bioavailability, as boc groups are often used to improve the pharmacokinetic properties of drug molecules .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of this compound. For example, the removal of the BOC group typically requires acidic conditions .

properties

IUPAC Name

2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4/c1-17(2,3)23-16(22)19-12-8-6-11(7-9-12)14-13(15(20)21)5-4-10-18-14/h4-10H,1-3H3,(H,19,22)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQIATTSOJFUXNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=C(C=CC=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-((tert-Butoxycarbonyl)amino)phenyl)nicotinic acid

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